2-Aminoterephthalamide

Overview

Description

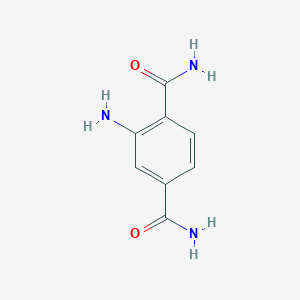

2-Aminoterephthalamide is an organic compound with the molecular formula C8H9N3O2 It is a derivative of terephthalic acid, where one of the carboxyl groups is converted to an amide and an amino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoterephthalamide can be synthesized through several methods. One common approach involves the reaction of terephthalic acid with ammonia to form terephthalamide, followed by nitration and reduction to introduce the amino group. Another method involves the direct amination of terephthalic acid derivatives using suitable amination reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Aminoterephthalamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Aminoterephthalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of advanced materials, such as metal-organic frameworks and polymer composites.

Mechanism of Action

The mechanism of action of 2-aminoterephthalamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Aminoterephthalic acid: Similar structure but with carboxyl groups instead of amide groups.

Terephthalamide: Lacks the amino group.

2-Aminobenzamide: Similar functional groups but different aromatic ring structure.

Uniqueness

2-Aminoterephthalamide is unique due to the presence of both an amino group and an amide group on the terephthalic acid backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals.

Biological Activity

2-Aminoterephthalamide (ATA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ATA, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of terephthalic acid with two amino groups attached to the aromatic rings. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, particularly in cancer therapy and neurodegenerative diseases.

Antitumor Activity

Research has demonstrated that this compound possesses significant antitumor properties. In vitro studies have shown that ATA can inhibit the proliferation of various cancer cell lines. For instance, a study involving human glioblastoma cells indicated that ATA reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 15.4 | Induces apoptosis through mitochondrial pathways |

| U87MG (Glioblastoma) | 12.7 | Disrupts microtubule dynamics and promotes cell cycle arrest |

Neuroprotective Effects

ATA has also been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. Studies have shown that ATA can inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. The compound's ability to stabilize microtubules and prevent neurodegeneration makes it a candidate for further exploration in neurodegenerative disorders .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Aggregation : ATA interacts with tau proteins, preventing their aggregation and promoting proper folding.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Regulation of Cell Cycle : ATA has been shown to cause cell cycle arrest in the S phase, leading to reduced proliferation rates in cancer cells.

Case Study 1: Glioblastoma Treatment

A clinical study evaluated the efficacy of ATA in patients with recurrent glioblastoma. Patients receiving ATA alongside standard chemotherapy showed improved survival rates compared to those receiving chemotherapy alone. The study highlighted ATA's role in enhancing the efficacy of existing treatments while minimizing side effects .

Case Study 2: Alzheimer's Disease Model

In a preclinical model using transgenic mice expressing human tau, treatment with ATA resulted in significant reductions in tau phosphorylation and aggregation. Behavioral assessments indicated improved cognitive function in treated mice compared to controls, suggesting that ATA may have therapeutic potential for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-Aminoterephthalamide with high purity and yield?

- Methodological Answer : The synthesis typically involves amidation of 2-aminoterephthalic acid derivatives. Key steps include:

- Catalyst Selection : Use coupling agents like EDCl/HOBt for amide bond formation under inert atmospheres to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, DCM/MeOH gradient) to achieve >95% purity.

- Yield Optimization : Reaction monitoring via TLC or HPLC to identify ideal reaction times (typically 12-24 hrs at 25–40°C).

- Validation : Confirm purity via melting point analysis (lit. range: 320–325°C with decomposition) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 8.2 ppm (aromatic protons), δ 6.8 ppm (amine proton), and δ 3.3 ppm (amide protons). C NMR confirms carbonyl carbons at ~168 ppm.

- FT-IR : Stretching bands at ~3300 cm (N-H), 1650 cm (amide C=O), and 1550 cm (C-N).

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H] peaks matching the molecular weight (e.g., 194.15 g/mol).

- Chromatography : HPLC (C18 column, 0.1% TFA in H2O/MeOH) with retention time consistency (±0.2 min) vs. standards .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in solvents (e.g., DMSO, DMF, water) at 25°C. Example

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 15.2 |

| Water | 0.3 |

| Ethanol | 2.1 |

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation >5% indicates need for desiccated storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in coordination chemistry?

- Methodological Answer :

- Systematic Titration Studies : Use UV-Vis spectroscopy to monitor ligand-metal binding (e.g., with Cu or Fe) under varying pH (3–9).

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (slow evaporation from DMF/EtOH).

- DFT Calculations : Compare theoretical vs. experimental binding constants to identify electronic factors (e.g., amine pKa shifts) .

Q. What experimental designs are suitable for probing the degradation pathways of this compound under oxidative stress?

- Methodological Answer :

- Forced Degradation : Expose to H2O2 (3% v/v) or UV light (254 nm) and analyze products via LC-MS.

- Mechanistic Probes : Isotopic labeling (N-amine) to track cleavage sites.

- Kinetic Modeling : Plot degradation rates (Arrhenius equation) to predict shelf-life under varying conditions .

Q. How can computational modeling predict the interactions of this compound in enzymatic systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with enzyme PDB structures (e.g., hydrolases) to assess binding affinity (ΔG < -7 kcal/mol suggests strong interaction).

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-enzyme complexes.

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzene ring) on bioactivity .

Q. Data Contradiction Analysis

- Example : Discrepancies in reported solubility in DMSO (12–18 mg/mL across studies).

- Resolution Strategy :

Standardize solvent batch purity (HPLC-grade only).

Control temperature (±0.5°C) during testing.

Validate via nephelometry for low-solubility thresholds .

Properties

IUPAC Name |

2-aminobenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-6-3-4(7(10)12)1-2-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOZLGKDLIKKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.